Mebhydrolin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Mebhydrolin-Napadisilat umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion von Methylacrylat mit Methylamin, gefolgt von der Zugabe von Toluol und Natriummethoxid. Der pH-Wert wird dann eingestellt und das Gemisch abgekühlt, um das gewünschte Produkt zu erhalten . Eine andere Methode beinhaltet die Extraktion des Analyten mit einem Gemisch aus Methanol und Ammoniumhydroxid, gefolgt von der Auftrennung auf vorgefertigten HPTLC-Silikagelplatten und der Entwicklung mit einem Gemisch aus Methanol und Ethylacetat .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound-Napadisilat beinhalten in der Regel die großtechnische Synthese unter Verwendung der oben genannten Reaktionsbedingungen. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: Mebhydrolin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Methanol, Ammoniumhydroxid, Toluol und Natriummethoxid . Die Reaktionen werden in der Regel unter kontrollierten pH- und Temperaturbedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind sein Napadisilatsalz, der als aktiver pharmazeutischer Wirkstoff in Medikamenten zur Behandlung von Allergien verwendet wird .

Wissenschaftliche Forschungsanwendungen

Antihistamine Properties

Mebhydrolin is widely recognized for its effectiveness in treating allergic reactions. It functions by blocking H1 histamine receptors, which prevents histamine from triggering allergic responses. This action is particularly beneficial for conditions such as:

- Allergic Rhinitis : this compound alleviates symptoms like nasal congestion and sneezing.

- Allergic Dermatosis : It provides symptomatic relief from skin allergies.

- Urticaria : The drug helps manage hives and related skin irritations .

Metabolic Disorders

Recent studies have explored this compound's potential in managing type 2 diabetes mellitus (T2DM). Research indicates that this compound can improve glucose homeostasis in T2DM models by:

- Suppressing Hepatic Gluconeogenesis : It operates through the farnesoid X receptor (FXR) pathway, impacting various molecular targets such as miR-22-3p and PI3K/AKT signaling .

- Promoting Glycogen Synthesis : this compound enhances glycogen storage in the liver, which is crucial for maintaining blood sugar levels.

Case Study Insights

A study on T2DM mice demonstrated that this compound significantly reduced blood glucose levels by modulating hepatic functions. The findings suggested that this compound could serve as a novel therapeutic agent for diabetes management, highlighting its dual role in both suppressing gluconeogenesis and promoting glycogen synthesis .

Safety and Adverse Effects

While this compound is effective, it is essential to consider its safety profile. Reports have associated it with adverse effects such as agranulocytosis and neutropenia, although these reactions are relatively uncommon. Clinicians should be vigilant for signs of these conditions in patients using this compound .

Comparative Analysis of Applications

The following table summarizes the applications of this compound across different fields:

| Application Area | Description | Mechanism/Pathway |

|---|---|---|

| Allergic Conditions | Relief from symptoms of allergic rhinitis, dermatosis, and urticaria | H1 receptor antagonism |

| Type 2 Diabetes Mellitus | Amelioration of glucose homeostasis through FXR antagonism | FXR/miR-22-3p/PI3K/AKT pathways |

| Safety Monitoring | Reports of agranulocytosis and neutropenia linked to usage | Clinical vigilance required |

Wirkmechanismus

Mebhydrolin exerts its effects by binding to and blocking histamine receptors in the body, thereby reducing the symptoms associated with histamine release . This action helps alleviate allergic reactions. Additionally, this compound has been shown to suppress hepatic gluconeogenesis and promote glycogen synthesis through the farnesoid X receptor/miR-22-3p/PI3K/AKT/FoxO1 and farnesoid X receptor/miR-22-3p/PI3K/AKT/GSK3β pathways, respectively .

Vergleich Mit ähnlichen Verbindungen

Mebhydrolin ähnelt anderen Antihistaminika der ersten Generation wie Diphenhydramin, Chlorpheniramin und Promethazin. Es ist einzigartig in seiner Fähigkeit, als selektiver Farnesoid-X-Rezeptor-Antagonist zu wirken, von dem gezeigt wurde, dass er den Glukosestoffwechsel bei Typ-2-Diabetes-Mäusen verbessert . Dies unterscheidet es von anderen Antihistaminika, die in erster Linie auf Histaminrezeptoren abzielen, ohne den Glukosestoffwechsel zu beeinflussen.

Liste ähnlicher Verbindungen:- Diphenhydramin

- Chlorpheniramin

- Promethazin

- Hydroxyzine

- Cyproheptadin

Diese Verbindungen teilen ähnliche antihistaminische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen pharmakologischen Wirkungen und Anwendungen.

Biologische Aktivität

Mebhydrolin, a specific histamine H1-receptor antagonist, has garnered attention for its diverse biological activities beyond its traditional use as an antihistamine. Recent research highlights its potential in antiviral applications, particularly against the Zika virus, as well as its effects on metabolic processes in diabetic models. This article synthesizes findings from various studies to elucidate the biological activity of this compound, presenting data tables and case studies where applicable.

This compound functions primarily as an antihistamine by blocking H1 receptors, which are responsible for mediating allergic responses. However, recent studies have revealed additional mechanisms of action:

- Antiviral Activity : this compound has been identified as a potent inhibitor of Zika virus (ZIKV) infection. It operates independently of the histamine H1 receptor and inhibits viral replication by targeting the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) . This mechanism was supported by structure-activity relationship (SAR) analyses that demonstrated a correlation between this compound's inhibitory effects on viral RNA synthesis and ZIKV infectivity.

- Metabolic Effects : In type 2 diabetic mice, this compound has been shown to ameliorate glucose homeostasis by acting as a selective antagonist of the farnesoid X receptor (FXR). This action reduces hepatic gluconeogenesis through modulation of the FXR/miR-22-3p/PI3K/AKT pathway .

Antiviral Efficacy Against Zika Virus

A study published in November 2022 reported that this compound napadisylate exhibited significant antiviral properties against ZIKV in various cell lines. The compound was found to bind to ZIKV NS5 RdRp in vitro, disrupting its function and thereby inhibiting viral replication . The following table summarizes key findings from this study:

| Parameter | Observation |

|---|---|

| Cell Lines Tested | Vero, Huh7 |

| Inhibition Concentration (IC50) | 0.5 µM |

| Mechanism of Action | Inhibition of ZIKV NS5 RdRp |

| Binding Affinity | High affinity for active site residues |

Effects on Glucose Homeostasis

Research conducted on type 2 diabetic mice demonstrated that this compound significantly improved glucose levels and insulin sensitivity. The study provided evidence that this compound's action on FXR is crucial for its metabolic benefits . Key findings are summarized below:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 130 ± 10 |

| Insulin Sensitivity Index | 0.5 | 1.2 |

| Hepatic Gluconeogenesis Rate | High | Reduced |

Eigenschaften

CAS-Nummer |

524-81-2 |

|---|---|

Molekularformel |

C29H28N2O6S2 |

Molekulargewicht |

564.7 g/mol |

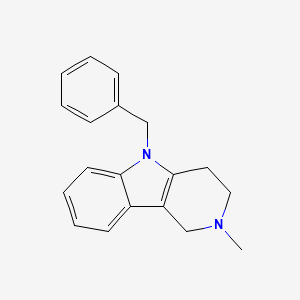

IUPAC-Name |

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |

InChI-Schlüssel |

UBHSARJULCDNFC-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |

Kanonische SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

melting_point |

95.0 °C |

Key on ui other cas no. |

524-81-2 |

Synonyme |

5-benzyl-1,3,4,5-tetrahydro-2-methyl-2H-pyrido(4,3-b)indole mebhydrolin mebhydroline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mebhydrolin and how does it work?

A1: this compound, also known as Diazoline, is a first-generation H1-receptor antagonist, meaning it blocks the action of histamine, a chemical mediator involved in allergic reactions. [, , , ]. By binding to H1 receptors, this compound prevents histamine from exerting its effects, such as itching, sneezing, and inflammation.

Q2: Does this compound impact psychomotor performance?

A2: Research suggests that while this compound may not significantly affect psychomotor performance when administered alone, it has the potential to enhance ethanol-induced performance deficits. [, , ]. This highlights the importance of studying drug interactions and their impact on cognitive and motor functions.

Q3: Are there any studies on this compound's impact on specific conditions?

A3: Yes, studies have explored this compound's efficacy in treating perennial allergic rhinitis. These studies indicate that this compound effectively controls symptoms like sneezing, nasal blockage, and rhinorrhea, although its efficacy may vary among individuals. [].

Q4: What analytical methods are used to determine the concentration of this compound?

A4: Several analytical methods have been developed for this compound quantification. These include:

- Ultraviolet (UV) Spectrophotometry: This method utilizes the absorbance of UV light by this compound at its maximum wavelength (λmax) of 287 nm. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry: This method combines the separation capabilities of HPTLC with densitometric detection for quantifying this compound in pharmaceutical formulations like tablets. [, ].

Q5: Have these analytical methods been validated?

A5: Yes, both the UV spectrophotometric and HPTLC densitometric methods have undergone validation procedures to ensure their accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). [, , ].

Q6: What are the stability characteristics of this compound?

A6: this compound's stability has been evaluated under various conditions, including acidic and alkaline hydrolysis, oxidation, dry heat, and UV treatment. Results indicate that the compound remains relatively stable under these conditions, and its degradation products do not interfere with its analytical detection. [].

Q7: Are there any known adverse effects associated with this compound?

A7: While generally considered safe, this compound has been associated with rare but potentially serious adverse effects such as agranulocytosis (a significant decrease in white blood cells), neutropenia (low neutrophil count), and liver dysfunction. [, , , ]. These findings highlight the importance of monitoring patients for hematological and hepatic abnormalities during this compound therapy.

Q8: Does this compound interact with other drugs?

A8: Research has shown that this compound can interact with ethanol, potentially exacerbating ethanol's sedative effects. [, ]. This underscores the need for careful consideration of potential drug interactions and appropriate patient counseling.

Q9: Are there any ongoing research efforts focused on this compound?

A9: Current research is exploring new applications for this compound. For example, studies are investigating its potential as a treatment for Zika virus infection by targeting specific mechanisms involved in viral replication. []. This demonstrates the ongoing interest in exploring this compound's therapeutic potential beyond its traditional use as an antihistamine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.